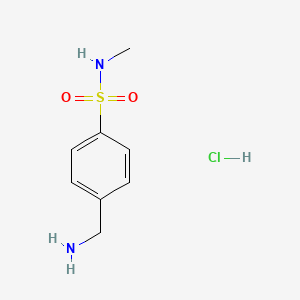

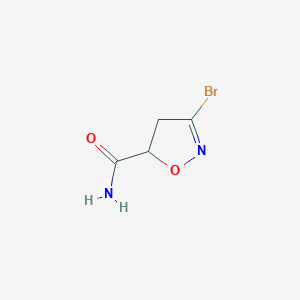

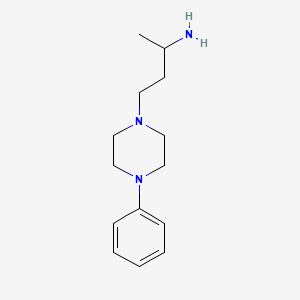

![molecular formula C16H24ClNO B1518798 N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide CAS No. 1087791-95-4](/img/structure/B1518798.png)

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide

Overview

Description

“N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 1087791-95-4 . It has a molecular weight of 281.83 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C16H24ClNO/c1-11-8-13 (16 (3,4)5)9-12 (2)14 (11)6-7-18-15 (19)10-17/h8-9H,6-7,10H2,1-5H3, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a predicted density of 1.0 g/cm3 and a predicted boiling point of 430.0° C at 760 mmHg . The melting point is reported to be 114-116° C .Scientific Research Applications

Chloroacetamide Herbicides and Environmental Impacts

Chloroacetamide herbicides, including compounds related to N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide, have been studied for their selective pre-emergent or early post-emergent properties in controlling annual grasses and broad-leaved weeds across a variety of crops. These studies offer insights into the environmental and agricultural applications of chloroacetamide derivatives, highlighting their significance in sustainable agriculture practices. The comparative metabolism of such chloroacetamide herbicides in human and rat liver microsomes also sheds light on their potential environmental and health impacts, indicating a complex metabolic activation pathway that may involve carcinogenicity concerns (Coleman et al., 2000).

Biodegradation and Environmental Detoxification

Research on the biodegradation mechanisms of chloroacetamide herbicides, including acetochlor, has identified key enzymes and metabolic pathways involved in their detoxification. This includes the identification of a cytochrome P450 system in Rhodococcus sp. that catalyzes the N-deethoxymethylation of acetochlor, transforming it into less harmful metabolites. Such findings are crucial for developing bioremediation strategies to mitigate the environmental impact of these herbicides (Wang et al., 2015).

Synthetic Applications and Chemical Analysis

The synthetic applications of chloroacetamide derivatives extend beyond herbicides. For example, research on the radiosynthesis of chloroacetamide herbicides offers valuable methodologies for labeling and tracking the environmental fate of these compounds. The development of such synthetic routes allows for detailed studies on the metabolism, distribution, and ultimate ecological impact of chloroacetamide herbicides, contributing to safer and more controlled use in agriculture (Latli & Casida, 1995).

Agricultural Innovations and Crop Resistance

Innovations in crop resistance to herbicides, including chloroacetamide derivatives, demonstrate the potential for genetic adaptations that enhance the selectivity and efficacy of weed control measures. By developing crop mutants with increased resistance to specific herbicides, agricultural scientists can improve crop yields, reduce chemical inputs, and promote more sustainable farming practices. This research underscores the importance of integrating chemical and genetic approaches to address the challenges of modern agriculture (Pinthus, Eshel, & Shchori, 1972).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO/c1-11-8-13(16(3,4)5)9-12(2)14(11)6-7-18-15(19)10-17/h8-9H,6-7,10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXCCMQHGQJWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCNC(=O)CCl)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

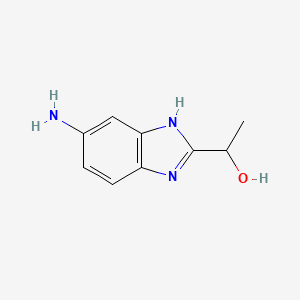

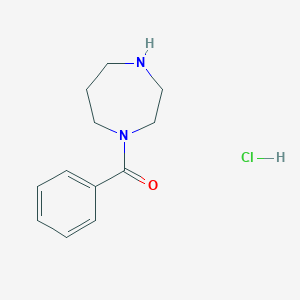

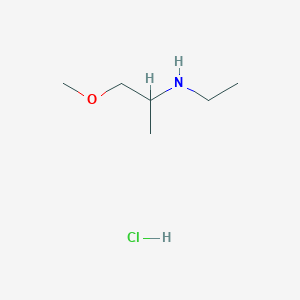

![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)

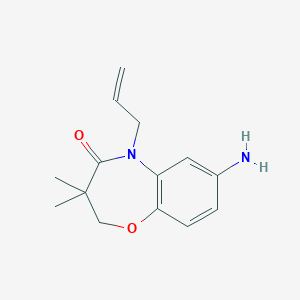

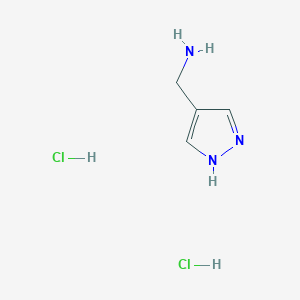

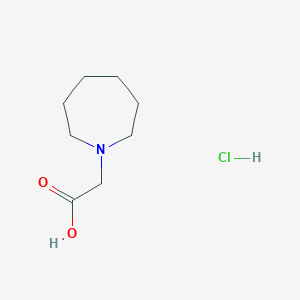

![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)

![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)